Tylophoroside

Description

Contextualization within Natural Product Glycoside Chemistry

Glycosides are a broad class of organic compounds characterized by a sugar molecule (glycone) linked to another functional group (aglycone) via a glycosidic bond. This linkage can involve oxygen (O-glycoside), nitrogen (N-glycoside), sulfur (S-glycoside), or carbon (C-glycoside) wikipedia.orgcabidigitallibrary.orgwalshmedicalmedia.com. The aglycone, often a non-sugar moiety like a phenol, alcohol, or steroid, is frequently responsible for the compound's biological activity, with the sugar portion influencing solubility and bioavailability cabidigitallibrary.orgtaylorandfrancis.com. Plants store many compounds as inactive glycosides, which are activated upon hydrolysis, releasing the active aglycone cabidigitallibrary.orgwalshmedicalmedia.com.

The Tylophora genus is known to produce various classes of secondary metabolites, including phenanthroindolizidine alkaloids, secoiridoids, triterpenes, furano alkaloids, and importantly, C21 glycosides researchgate.net. Tylophoroside falls into the category of glycosides, with its specific structure and biological relevance being subjects of scientific inquiry. While the precise classification of this compound as a C21 glycoside is mentioned, detailed structural elucidation and its specific aglycone are areas of ongoing research.

Historical Perspective on Tylophora Genus Phytochemical Investigations

Phytochemical investigations into the Tylophora genus have been ongoing for several decades, with a particular focus on Tylophora indica researchgate.net. Traditional medicinal practices have utilized Tylophora species for centuries, primarily for treating asthma, bronchitis, coughs, and various inflammatory conditions nih.govencyclopedia.pubarabjchem.org. This long history of ethnomedicinal use spurred early scientific efforts to isolate and identify the active constituents responsible for these therapeutic effects.

Early research concentrated on identifying the prominent phenanthroindolizidine alkaloids, such as tylophorine (B1682047) and tylophorinidine, which are abundant in many Tylophora species and have been linked to significant pharmacological activities, including anti-inflammatory and anti-tumor effects nih.govarabjchem.org. Over time, investigations expanded to include other compound classes, such as glycosides, secoiridoids, and triterpenes, revealing a rich chemical diversity within the genus researchgate.net. The isolation of compounds like this compound B and C, as well as Acetyl-tylophoroside, from species like Tylophora sylvatica, highlights the presence of glycosidic compounds within this genus researchgate.netspectrabase.com.

Academic Significance of this compound in Bioactive Compound Discovery

This compound and related glycosides from the Tylophora genus are of academic interest due to their potential as sources of novel bioactive compounds. The discovery of natural products with unique chemical structures and potent biological activities is a cornerstone of drug discovery mdpi.comnih.gov. Glycosides, in general, are well-represented in pharmaceuticals, with examples ranging from cardiac glycosides to anti-inflammatory agents wikipedia.orgtaylorandfrancis.com.

The study of structure-activity relationships (SAR) is critical in understanding how a molecule's chemical structure dictates its biological effect wikipedia.orgslideshare.net. For this compound, SAR studies would involve analyzing how modifications to its sugar moiety or aglycone influence its interaction with biological targets, potentially leading to the development of more potent or selective therapeutic agents. While specific SAR studies focusing solely on this compound are not extensively detailed in the provided search results, the broader research into Tylophora alkaloids and other compounds points to the genus as a valuable source for identifying lead compounds for various therapeutic applications, including anti-tumor, anti-asthmatic, antimicrobial, and anti-allergic activities researchgate.net. The academic significance lies in this compound's potential to contribute to this pool of knowledge, offering structural diversity and possible novel mechanisms of action.

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape concerning the Tylophora genus is characterized by a continued interest in its phytochemical constituents and their pharmacological properties researchgate.netresearchgate.net. While phenanthroindolizidine alkaloids remain a primary focus, research also encompasses other compound classes, including glycosides like this compound researchgate.net. Recent studies often involve comprehensive reviews of the genus's ethnopharmacology, phytochemistry, and pharmacological activities, aiming to consolidate existing knowledge and identify future research directions researchgate.net.

However, specific research focusing exclusively on this compound appears less abundant compared to the well-studied alkaloids. The search results indicate the isolation of this compound B and C from Tylophora sylvatica researchgate.net, and Acetyl-tylophoroside is also mentioned spectrabase.com. Tylophora secamonoides yielded a secoiridoid and a xanthone (B1684191) glycoside, suggesting that glycosides are indeed present and being investigated in various Tylophora species researchgate.net.

Identified research gaps generally pertain to the Tylophora genus as a whole, which can be extrapolated to specific compounds like this compound:

Detailed Mechanistic Studies: While various pharmacological activities have been attributed to Tylophora species and their isolated compounds, the precise molecular mechanisms underlying these effects often require further elucidation researchgate.net.

Structure-Activity Relationship (SAR) Elucidation: Comprehensive SAR studies are needed for many compounds, including glycosides like this compound, to optimize their therapeutic potential and understand their target interactions wikipedia.orgslideshare.netnih.gov.

Clinical Validation: While preclinical data is promising, there is a need for more robust clinical trials to confirm the efficacy and safety of Tylophora compounds in humans researchgate.net.

Exploration of Less Studied Species: Although Tylophora indica is extensively researched, many other species within the genus remain underexplored, potentially harboring novel compounds with unique bioactivities encyclopedia.pub.

Specific Focus on this compound: While this compound is identified as a component, detailed studies on its isolation, purification, structural characterization, and specific bioactivities appear to be less prevalent in the readily available literature compared to the genus's alkaloids.

Structure

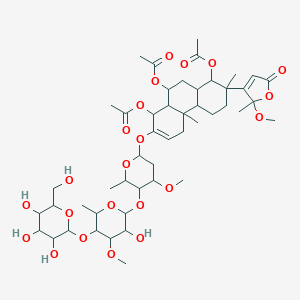

2D Structure

Properties

CAS No. |

135247-45-9 |

|---|---|

Molecular Formula |

C7H5ClO3S |

Molecular Weight |

1001.1 g/mol |

IUPAC Name |

[1,8-diacetyloxy-7-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-(2-methoxy-2-methyl-5-oxofuran-3-yl)-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate |

InChI |

InChI=1S/C48H72O22/c1-20-39(68-45-38(57)42(59-10)40(21(2)62-45)69-44-37(56)36(55)35(54)30(19-49)67-44)29(58-9)17-33(61-20)66-27-13-15-46(6)26-12-14-47(7,31-18-32(53)70-48(31,8)60-11)43(65-24(5)52)25(26)16-28(63-22(3)50)34(46)41(27)64-23(4)51/h13,18,20-21,25-26,28-30,33-45,49,54-57H,12,14-17,19H2,1-11H3 |

InChI Key |

VESHJLKAOVXYMW-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)O |

Synonyms |

tylophoroside |

Origin of Product |

United States |

Ii. Occurrence and Bioproduction of Tylophoroside

Advanced Bioproduction Methodologies for Tylophoroside

Hairy Root Culture Systems

Hairy root cultures, induced by the soil bacterium Agrobacterium rhizogenes (now known as Rhizobium rhizogenes), are recognized as potent "green cell factories" for the biosynthesis of high-value phytomolecules nih.govmdpi.comnih.gov. These transformed root systems exhibit rapid growth, genetic and biosynthetic stability, and often mirror the phytochemical profile of the parent plant's roots nih.govmdpi.comnih.gov. Their ability to grow in hormone-free media and their amenability to scale-up in bioreactors make them an attractive alternative for the production of specialized metabolites mdpi.comnih.gov.

While research on Tylophora indica has prominently featured the production of tylophorine (B1682047), an alkaloid from which this compound is derived, specific studies detailing the direct production and yield of this compound in hairy root cultures were not found within the scope of the provided search results. However, the established success in accumulating related alkaloids like tylophorine in Tylophora indica hairy roots suggests the potential viability of this system for producing this compound nih.gov. The inherent stability and high metabolite content characteristic of hairy roots are advantageous for consistent production nih.gov.

In Vitro Plant Cell and Tissue Culture Techniques

Beyond hairy root cultures, a broader spectrum of in vitro plant cell and tissue culture techniques, including callus culture and cell suspension cultures, are employed for the production of plant-derived bioactive compounds nih.govd-nb.infonih.gov. These methods allow for the cultivation of plant cells, tissues, or organs under controlled aseptic conditions, ensuring a steady supply of material for metabolite extraction nih.gov.

Studies involving Tylophora species have demonstrated the potential of in vitro propagation and culture for synthesizing important alkaloids, such as tylophorine nih.gov. These techniques, including micropropagation and callus-mediated regeneration, are foundational for generating plant material capable of producing secondary metabolites nih.govnih.gov. The controlled environment of in vitro cultures allows for the manipulation of metabolic pathways to potentially enhance the production of desired compounds d-nb.infonih.gov. However, specific research findings detailing the direct production of this compound using these general in vitro plant cell and tissue culture techniques were not identified in the provided search results.

Optimization Strategies for Yield Enhancement

Enhancing the yield of secondary metabolites from plant cultures is a critical aspect of biotechnological production. Various strategies can be employed to optimize production in in vitro systems, including the manipulation of culture media, the use of plant growth regulators, and the application of elicitors.

Media Composition and Growth Regulators: The composition of the culture medium, including nutrient salts, carbon sources, and plant growth regulators (PGRs), significantly influences cell growth and secondary metabolite accumulation nih.govresearchgate.netbiotech-asia.org. For instance, optimizing the balance of cytokinins and auxins is crucial for directing differentiation and promoting the biosynthesis of specific compounds researchgate.netbiotech-asia.org. While specific PGRs for this compound optimization were not detailed, general studies highlight the importance of identifying optimal media formulations and growth regulator concentrations for maximizing product yield nih.govresearchgate.netbiotech-asia.org.

Elicitation: Elicitation involves the use of biotic or abiotic stimuli to trigger or enhance the production of secondary metabolites in plant cell or tissue cultures d-nb.infonih.govbiotechrep.ir. Compounds like methyl jasmonate (MeJA), salicylic (B10762653) acid (SA), and chitosan (B1678972) have been widely used as elicitors to boost the accumulation of various plant metabolites nih.govd-nb.infonih.govbiotechrep.irresearchgate.net. For example, MeJA has been shown to stimulate the production of certain metabolites in hairy root cultures nih.govresearchgate.net. While specific elicitation strategies for this compound were not detailed in the provided results, the general principle of using elicitors to enhance secondary metabolite production is a well-established optimization approach d-nb.infonih.gov.

Culture Conditions: Factors such as temperature, light intensity, pH, and inoculum density also play a role in optimizing metabolite production nih.gov.

It is important to note that the provided search results did not yield specific quantitative data tables or detailed research findings directly pertaining to the optimization of this compound yield in any of the discussed in vitro systems. The optimization strategies discussed are based on general principles applied to the production of plant secondary metabolites.

Iii. Chemical Synthesis and Analog Development of Tylophoroside

Total Synthesis Approaches for Tylophoroside and its Stereoisomers

While a dedicated total synthesis of this compound has not been extensively reported in publicly available literature, the synthetic strategies for structurally related steroidal glycosides provide a roadmap for its potential synthesis. This compound is characterized by a steroidal aglycone, identified as tylogenin (B238076), linked to a glycosidic moiety. The total synthesis of such a molecule would necessitate the stereocontrolled construction of the complex polycyclic steroidal core and the subsequent stereoselective installation of the sugar units.

The synthesis of the aglycone, tylogenin, would likely involve established methodologies in steroid synthesis. These could include strategies such as:

Diels-Alder reactions to construct the carbocyclic ring system.

Intramolecular cyclizations to form the various rings of the steroid nucleus.

Stereoselective reductions and oxidations to install the correct stereochemistry at the multiple chiral centers.

Once the aglycone is synthesized, the next critical step is the glycosylation. The formation of the glycosidic bond must be carefully controlled to achieve the desired anomeric configuration (α or β). Common methods for stereoselective glycosylation include:

Koenigs-Knorr reaction: This classical method involves the use of a glycosyl halide with a heavy metal salt promoter.

Glycosyl trichloroacetimidates: These donors, activated by a Lewis acid, are highly effective for stereoselective glycosylation.

Thioglycosides: These can be activated under various conditions to provide either 1,2-cis or 1,2-trans glycosidic linkages.

The synthesis of different stereoisomers of this compound would require the use of stereoselective synthetic routes that allow for the controlled formation of each stereocenter in the aglycone and the sugar moiety. acs.orgjmb.or.krmdpi.comresearchgate.netkoreamed.orgacs.orgcam.ac.uk This could be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of readily available enantiopure starting materials. researchgate.net

Semi-Synthetic Derivatization of Natural this compound

Semi-synthetic modification of naturally isolated this compound presents a more direct route to obtaining analogs. grafiati.comresearchgate.netscispace.comnih.govresearchgate.net This approach leverages the existing complex scaffold of the natural product and introduces chemical modifications at specific functional groups. The primary source of this compound is the plant Tylophora sylvatica, from which it can be isolated using techniques such as countercurrent chromatography. acs.orgias.ac.in

The structure of this compound, including its acetylated form, acetylthis compound (B236201), offers several sites for chemical derivatization. ias.ac.inmdpi.comacdlabs.com Mild acidic hydrolysis of these glycosides has been shown to yield the aglycone, tylogenin, which is described as a biodegraded steroid. ias.ac.in This reaction itself represents a form of derivatization. Further modifications could target the hydroxyl groups on both the aglycone and the sugar residues.

Key semi-synthetic strategies could include:

Acylation and Alkylation: The hydroxyl groups can be converted to esters and ethers to modulate the lipophilicity and pharmacokinetic properties of the molecule.

Oxidation: Selective oxidation of hydroxyl groups to ketones could provide new analogs and intermediates for further functionalization.

Glycosidic Bond Cleavage and Re-formation: The glycosidic bond can be cleaved and the aglycone can then be coupled with different sugar moieties to explore the influence of the carbohydrate part on bioactivity.

Rational Design and Synthesis of this compound Analogs

The rational design of this compound analogs aims to systematically modify its structure to improve its biological activity, selectivity, and drug-like properties. This process is often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) of related compounds. While specific SAR studies for this compound are not widely available, insights can be drawn from the broader class of steroidal glycosides and Tylophora alkaloids.

The design of new analogs would focus on key structural features that are likely to influence biological activity. These include the steroidal backbone, the nature and stereochemistry of the glycosidic linkage, and the functional groups on both the aglycone and the sugar. The synthesis of these rationally designed analogs would employ a combination of total synthesis and semi-synthetic methods.

Strategies for Structural Modifications to Modulate Bioactivity

The aglycone, tylogenin, is a primary target for structural modification to influence bioactivity. mdpi.com As a steroidal core, it provides a rigid scaffold that can be functionalized in various ways. Strategies for aglycone functionalization include:

Introduction of New Functional Groups: Adding substituents such as halogens, nitrogen-containing groups, or other functionalities to the steroidal backbone can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Side Chain Modification: If the aglycone possesses a side chain, its length, branching, and functionalization can be varied to probe for optimal interactions with target proteins.

The synthesis of these modified aglycones would be a significant undertaking, likely requiring multi-step synthetic sequences.

The carbohydrate portion of this compound is another key area for structural modification. ias.ac.inacdlabs.com The nature of the sugar, its stereochemistry, and the glycosidic linkage can all have a profound impact on the molecule's solubility, stability, and biological activity. Strategies for altering the glycosidic unit include:

Varying the Sugar Moiety: Replacing the natural sugar with other monosaccharides (e.g., glucose, galactose, mannose) or oligosaccharides can influence the molecule's interaction with cellular machinery.

Modification of the Anomeric Linkage: The stereochemistry of the glycosidic bond (α or β) is often crucial for biological activity. Synthetic methods that allow for the selective formation of either anomer are therefore highly valuable.

Introduction of Deoxy or Amino Sugars: The replacement of hydroxyl groups on the sugar with hydrogen (deoxy sugars) or amino groups (amino sugars) can lead to analogs with altered properties.

C-Glycosides: Replacing the anomeric oxygen with a methylene (B1212753) group (C-glycoside) can create analogs that are resistant to enzymatic hydrolysis, potentially leading to increased in vivo stability.

The synthesis of these glycosidic analogs would rely on modern glycosylation techniques that allow for the coupling of a modified sugar donor to the tylogenin aglycone.

Iv. Structure Activity Relationship Sar Studies of Tylophoroside

Identification of Key Pharmacophoric Elements for Biological Activity

Compounds derived from the Tylophora genus, particularly phenanthroindolizidine alkaloids, are recognized for their diverse therapeutic properties, including antiasthmatic, antitumour, antimicrobial, antidiabetic, and antiallergic activities researchgate.net. While specific pharmacophoric elements of Tylophoroside itself are not explicitly mapped in the provided literature, general principles of pharmacophore identification suggest that a defined set of steric and electronic features are essential for optimal interaction with a biological target taylorandfrancis.com. Studies on this compound's related compounds indicate that the aglycone moiety plays a significant role in its observed bioactivity nordicbiosite.com. The absence of detailed pharmacophore mapping for this compound means that precise functional groups responsible for its specific biological actions require further in-depth investigation.

Role of the Aglycone Moiety (Tylogenin) in Bioactivity and Potency

Tylogenin (B238076), the aglycone component of this compound, has been identified as a key contributor to the compound's biological effects, particularly in the context of antiallergic activity nordicbiosite.com. Comparative studies have demonstrated that tylogenin possesses significantly greater inhibitory potency in assays related to mediator release compared to its parent glycosides, this compound and acetylthis compound (B236201) nordicbiosite.com. In the human leukocyte-dependent histamine (B1213489) release test, tylogenin achieved a geometric mean IC50 of 49 µM, exhibiting higher potency than the widely used drug dexamethasone (B1670325) nordicbiosite.com. Furthermore, tylogenin has been characterized as a steroidal aglycone capable of inhibiting IgE-induced basophil mediator release, a mechanism relevant to allergic reactions nordicbiosite.com. These findings highlight tylogenin as a critical structural feature responsible for the potent bioactivity observed in related compounds.

V. Cellular and Molecular Mechanisms of Action of Tylophoroside

Modulation of Cellular Signaling Pathways

Tylophoroside and its related compounds are investigated for their capacity to influence complex cellular signaling cascades that govern immune responses. These mechanisms are crucial for understanding their potential applications in managing conditions characterized by aberrant immune cell activity.

Mechanisms in Allergic Responses

Allergic reactions are mediated by the release of various inflammatory mediators from immune cells, such as mast cells and basophils, in response to allergens. This compound's potential anti-allergic effects are being explored through its influence on these critical pathways.

Studies have indicated that compounds related to this compound can inhibit the release of key mediators involved in allergic inflammation. Tylogenin (B238076), the aglycone derived from this compound, has demonstrated inhibitory activity in assays assessing mediator release.

In a rabbit basophil-dependent serotonin (B10506) release (BDSR) assay, Tylogenin exhibited an inhibitory concentration (IC50) of 39 µM for serotonin release researchgate.net. While its effect on histamine (B1213489) release in human leukocyte-dependent histamine release (LDHR) tests was minimal, these findings suggest a specific impact on mediator secretion pathways researchgate.net. General mechanisms for inhibiting allergic mediator release often involve interference with calcium signaling or downstream signaling events that trigger exocytosis from mast cells nih.govnih.gov.

Table 1: Inhibitory Activity of Tylogenin on Mediator Release

| Compound | Target Mediator | Assay System | IC50 Value | Reference |

| Tylogenin | Serotonin | Rabbit basophil-dependent serotonin release | 39 µM (geom mean) | researchgate.net |

| Tylogenin | Histamine | Human leukocyte-dependent histamine release | Minimal activity | researchgate.net |

Note: Tylogenin is the aglycone of this compound.

Intracellular calcium ions ([Ca²⁺]i) serve as critical second messengers in the activation of immune cells, including basophils and mast cells, leading to the release of inflammatory mediators cellphysiolbiochem.comnih.gov. Compounds that modulate calcium influx or intracellular calcium stores can therefore impact allergic responses.

Research indicates that certain anti-allergic compounds can suppress calcium influx researchgate.net. While direct quantitative data on this compound's specific modulation of [Ca²⁺]i dynamics is limited in the reviewed literature, the general understanding of allergic mediator release points to calcium signaling as a key target nih.govcellphysiolbiochem.com. The regulation of intracellular calcium, often through store-operated calcium entry (SOCE) and calcium release-activated channels (CRAC), is fundamental for the signaling cascades that culminate in mediator exocytosis nih.govmdpi.com.

Transcription factors, such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), play pivotal roles in regulating the expression of genes involved in inflammation and immune responses nih.gov. Aberrant activation of NF-κB is implicated in the pathogenesis of allergic and inflammatory diseases pensoft.net.

The NF-κB pathway is a central regulator of inflammatory gene expression. Its activation involves a cascade of events, including the phosphorylation and degradation of inhibitory proteins (IκBs), leading to the translocation of NF-κB subunits (like p65) into the nucleus to bind DNA and initiate transcription nih.govnih.gov. Modifications such as phosphorylation and acetylation of the p65 subunit, particularly at sites like Lys310, can enhance its transcriptional activity nih.govnih.govdovepress.com. Compounds that can modulate NF-κB activity, either by inhibiting its activation or by influencing its post-translational modifications, are of significant interest for therapeutic development in inflammatory conditions pensoft.netdovepress.commdpi.com. While direct evidence linking this compound to specific modulation of NF-κB activity is not extensively detailed in the reviewed literature, its known antiallergic properties suggest potential interactions with inflammatory signaling pathways that involve NF-κB.

Regulation of Intracellular Calcium Ion Dynamics

Mechanisms in Immunomodulation

Beyond allergic responses, this compound's potential immunomodulatory effects are being explored, particularly concerning the function of lymphocytes, which are central to adaptive immunity.

Lymphocyte proliferation and activation are critical processes for mounting an effective immune response. These events are tightly regulated by intracellular signaling pathways, including those involving calcium ions cellphysiolbiochem.commayocliniclabs.com. Mitogenic stimulation of lymphocytes typically leads to an increase in intracellular calcium, which is essential for subsequent activation and proliferation mayocliniclabs.comkarolinska.se.

Calcium signaling, mediated through channels like CRAC channels, is fundamental for various immune cell functions, including lymphocyte proliferation and cytokine release mdpi.com. The precise regulation of intracellular calcium dynamics is necessary for the proper spatial and temporal control of T cell activation nih.gov. While specific studies detailing this compound's direct impact on lymphocyte proliferation and activation markers were not found in the provided search results, its general antiallergic and potential anti-inflammatory properties suggest that it may influence these pathways. Further research would be needed to elucidate the precise mechanisms by which this compound might modulate lymphocyte responses.

Modulation of Cytokine and Chemokine Production (e.g., IL-1, IL-2)The provided search results did not contain specific information detailing the modulation of cytokine and chemokine production, such as Interleukin-1 (IL-1) or Interleukin-2 (IL-2), by this compound. Generally, cytokines are small secreted proteins that act as crucial modulators of inflammation, with interleukins and chemokines playing significant roles in orchestrating immune responsesthermofisher.comnih.govnih.gov. Pro-inflammatory cytokines, including IL-1 and IL-2, are produced by various immune cells, such as macrophages and T cells, and are vital for coordinating immune cell activitiesthermofisher.comnih.govnih.gov.

Investigation of Downstream Biological Processes

Cellular Degranulation ProcessesDegranulation is a fundamental cellular process characterized by the release of molecules stored within secretory vesicles or granules. This mechanism is employed by various immune cells, including granulocytes (such as neutrophils, basophils, and eosinophils) and lymphocytes (including natural killer cells and cytotoxic T cells), to deploy antimicrobial, cytotoxic, or inflammatory mediatorswikidoc.orgwikipedia.orgnih.gov. For example, mast cells release substances like histamine, proteoglycans, and serine proteases, while cytotoxic T cells and NK cells release effector molecules such as perforin (B1180081) and granzymes to eliminate target cellswikidoc.orgwikipedia.orgnih.gov. Basophils exhibit distinct degranulation pathways, including piecemeal degranulation (PMD) and anaphylactic degranulation (AND), which involve differing mechanisms of vesicle formation and fusion with the plasma membranenih.gov.

Research has explored the potential of various compounds to modulate degranulation processes. In studies investigating the inhibition of histamine release, a key mediator released during degranulation, this compound has been evaluated. Within a human leukocyte-dependent histamine release (LDHR) test model utilizing RBL-2H3 cells, this compound demonstrated inhibitory activity, with a geometric mean IC50 value of 263 µM researchgate.net. This finding suggests a potential role for this compound in modulating cellular degranulation. However, it was noted that the glycosides, including this compound, exhibited only minimal activity in the general LDHR test model, with other compounds such as tylogenin and dexamethasone (B1670325) demonstrating greater potency in comparative assays researchgate.net.

Data Table: this compound and Related Compounds in Histamine Release Inhibition

| Compound | Assay / Cell Type | Geometric Mean IC50 | Notes |

| This compound | RBL-2H3 cells (Histamine Release Assay) | 263 µM | Exhibited inhibitory activity; noted as having minimal activity in the general LDHR test model for glycosides; tylogenin was more potent researchgate.net. |

| Acetylthis compound (B236201) | RBL-2H3 cells (Histamine Release Assay) | 331 µM | Noted as having minimal activity in the general LDHR test model for glycosides researchgate.net. |

| Tylogenin | RBL-2H3 cells (Histamine Release Assay) | 49 µM | Demonstrated significantly greater potency compared to dexamethasone researchgate.net. |

| Dexamethasone | RBL-2H3 cells (Histamine Release Assay) | 912 µM | Utilized as a reference compound in the study researchgate.net. |

Vi. Preclinical Pharmacological Investigations of Tylophoroside

In Vitro Biological Assay Systems

Information regarding Tylophoroside's in vitro biological assay systems, specifically within cell-based models for anti-allergic or immunomodulatory efficacy, is limited.

Cell-Based Models for Immunomodulatory Efficacy (e.g., Splenocytes)The provided search results do not contain specific information on this compound's immunomodulatory effects when tested using splenocyte assays or other in vitro models assessing immune cell responses.

In Vivo Animal Model Studies (Preclinical)

Preclinical in vivo studies specifically investigating this compound's effects in animal models for allergic reactions or broader immunological conditions are not detailed in the provided search results.

Models for Immunological ConditionsInformation regarding this compound's efficacy or mechanism of action in in vivo models for general immunological conditions was not found in the provided search results.

Compound Names Mentioned:

this compound

Vii. Advanced Analytical Methodologies for Tylophoroside Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of Tylophoroside. By interacting with electromagnetic radiation, these techniques provide detailed information about the compound's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. It provides unparalleled insight into the carbon-hydrogen framework and the relative orientation of atoms.

1D NMR (¹H and ¹³C): One-dimensional NMR provides the initial overview of the proton and carbon environments within the this compound molecule. The ¹H-NMR spectrum reveals the chemical shifts, integration (number of protons), and coupling patterns of the protons, while the ¹³C-NMR spectrum indicates the number of distinct carbon atoms. emerypharma.com

2D NMR: Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing out the spin systems within the this compound structure, such as the protons on the phenanthrene (B1679779) and indolizidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. This is particularly valuable for determining the stereochemistry of this compound, for instance, the relative orientation of substituents on the indolizidine ring. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. columbia.edu This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of carbon resonances. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). columbia.edu This is crucial for connecting different fragments of the molecule, for example, linking the phenanthrene and indolizidine moieties and identifying the positions of substituent groups. sdsu.edu

Table 1: Representative 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Type of Correlation | Information Gained for this compound |

| COSY | ¹H-¹H through-bond | Identifies adjacent protons within the phenanthrene and indolizidine ring systems. |

| NOESY | ¹H-¹H through-space | Determines the relative stereochemistry and spatial proximity of protons. |

| HSQC | ¹H-¹³C one-bond | Directly links protons to their attached carbons. columbia.edu |

| HMBC | ¹H-¹³C multiple-bond | Establishes long-range connectivity between different parts of the molecule. columbia.edu |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): Standard MS provides the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can offer clues about the different structural components of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to several decimal places. filab.fr This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula and distinguishing it from other compounds with the same nominal mass. Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. clu-in.org The resulting IR spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. wiley.com For this compound, IR spectroscopy can identify characteristic absorption bands corresponding to:

Aromatic C-H stretching and bending vibrations from the phenanthrene ring system.

Aliphatic C-H stretching from the indolizidine ring.

C-O stretching from ether or hydroxyl groups.

N-H stretching if a secondary amine is present.

C=C stretching from the aromatic rings. libretexts.org

The pattern of bands in the fingerprint region (approximately 400-1400 cm⁻¹) is unique to the molecule as a whole. libretexts.org

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 and 1500-1430 libretexts.org |

| C-O (Ether/Alcohol) | Stretching | 1260 - 1000 |

| C-N | Stretching | 1250 - 1020 |

The inherent chirality of this compound, arising from its stereocenters, can be investigated using chiroptical methods. numberanalytics.com These techniques rely on the differential interaction of chiral molecules with polarized light. numberanalytics.com

Optical Rotation: Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral molecule and can be used to distinguish between enantiomers, which will rotate the plane of light in equal but opposite directions. mdpi.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration of its stereocenters and its conformational preferences. The combination of an S-shaped optical rotatory dispersion (ORD) curve and the appearance of circular dichroism within an absorption region is known as the Cotton Effect. mgcub.ac.in

Infrared (IR) Spectroscopy

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from complex mixtures, such as plant extracts. kemtrak.com

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of this compound. globalresearchonline.netasianjpr.com It employs a liquid mobile phase to move the sample through a solid stationary phase packed in a column. asianjpr.com

In a typical reversed-phase HPLC method for this compound analysis, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov By adjusting the composition of the mobile phase (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), the retention time of this compound can be controlled, allowing for its separation from other compounds in the sample. A UV detector is often used to monitor the column effluent, as the phenanthrene chromophore of this compound absorbs UV light. kemtrak.com

HPLC methods can be developed and validated for the precise quantification of this compound in various samples. slideshare.net This involves establishing linearity, accuracy, precision, and sensitivity of the method. globalresearchonline.net

Table 3: Typical Parameters for HPLC Analysis of this compound

| Parameter | Description | Typical Value/Condition for this compound |

| Column | Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Solvent system | Gradient or isocratic mixture of Acetonitrile/Methanol and water/buffer |

| Flow Rate | Speed of mobile phase | 0.5 - 1.5 mL/min |

| Detection | Method of monitoring | UV detection at a specific wavelength (e.g., ~254 nm) |

| Injection Volume | Amount of sample introduced | 10 - 50 µL |

| Retention Time | Time for elution | Specific to the exact method conditions |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. organomation.com The fundamental principle of GC involves the separation of components in a mixture based on their different volatilities and interactions with a stationary phase as they are transported through a column by an inert gas (the mobile phase). phenomenex.com Each compound exhibits a unique retention time under specific GC conditions, which allows for its identification and quantification. phenomenex.com

While direct GC analysis of this compound is not commonly reported, likely due to its low volatility and thermal lability, the technique is crucial when used in conjunction with mass spectrometry (GC-MS) for profiling related compounds or degradation products. For instance, GC has been instrumental in the analysis of organophosphates and other volatile compounds in various matrices. drawellanalytical.com The process begins with the injection of a sample, which is then vaporized in a heated port and carried by an inert gas through a column. phenomenex.com The separation occurs within this column, and the individual components are then detected. organomation.com

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable in modern analytical chemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. wikipedia.org It synergistically combines the physical separation capabilities of liquid chromatography (LC) or high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry (MS). wikipedia.org This allows for the separation of complex mixtures, followed by the identification and quantification of individual components with high sensitivity and selectivity. wikipedia.orgnih.gov LC-MS is widely applied in various fields, including biotechnology, environmental monitoring, and pharmaceutical analysis. wikipedia.org For instance, a reliable LC-MS method was developed to identify and quantify tylosin (B1662201) in animal feed, demonstrating the technique's specificity and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital analytical tool for identifying and quantifying volatile and semi-volatile compounds. innovatechlabs.com In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed information about the mass and structure of each component. nih.gov This technique has been successfully used to profile volatile organic compounds in methanolic extracts of various biological samples. plos.org Although direct analysis of intact this compound by GC-MS is challenging, it can be used to analyze its more volatile derivatives or related compounds. researchgate.net The process involves vaporizing the sample, separating its components in a GC column, and then detecting and identifying them with a mass spectrometer. innovatechlabs.com

Table 1: Comparison of Hyphenated Techniques in Compound Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Combines liquid chromatography separation with mass spectrometry detection. wikipedia.org | Combines gas chromatography separation with mass spectrometry detection. nih.gov |

| Analytes | Suitable for non-volatile and thermally labile compounds. wikipedia.org | Ideal for volatile and semi-volatile compounds. measurlabs.com |

| Sample State | Liquid. wikipedia.org | Gas (sample is vaporized). organomation.com |

| Applications | Proteomics, metabolomics, pharmaceutical analysis, environmental monitoring. wikipedia.org | Environmental analysis, drug detection, forensic science, food safety. drawellanalytical.comnih.gov |

| Detector Types | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). mdpi.com | Flame Ionization Detector (FID), Mass Spectrometer (MS). drawellanalytical.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used to separate non-volatile mixtures. wikipedia.org It operates on the principle of separating components based on their differential affinities for a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.org As the mobile phase moves up the plate via capillary action, it carries the sample components at different rates, leading to their separation. wikipedia.org TLC is widely used for monitoring reaction progress, identifying compounds in a mixture, and determining purity. libretexts.org

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and more sophisticated version of TLC that offers improved resolution, sensitivity, and speed. wikipedia.orgmdpi.com HPTLC utilizes plates with smaller particle sizes for the stationary phase, which results in better separation efficiency. wikipedia.org It is a robust technique for the quantitative analysis of compounds and has found extensive applications in pharmaceutical and clinical analysis, biochemistry, and environmental analysis. wikipedia.orge-bookshelf.de The enhanced capabilities of HPTLC make it a valuable tool for creating chromatographic fingerprints of complex mixtures. e-bookshelf.de

Table 2: Key Parameters in TLC and HPTLC

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Thin-Layer Chromatography (HPTLC) |

|---|---|---|

| Stationary Phase | Silica gel, alumina, cellulose (B213188) on glass, plastic, or aluminum plates. wikipedia.org | High-quality plates with finer particle sizes (e.g., 5 μm). wikipedia.orgnih.gov |

| Mobile Phase | A single solvent or a mixture of solvents. wikipedia.org | Optimized solvent systems for better separation. mdpi.com |

| Detection | UV light, iodine vapors, or staining reagents. wikipedia.org | Densitometric scanning, mass spectrometry (HPTLC-MS). e-bookshelf.de |

| Applications | Reaction monitoring, purity checks, qualitative analysis. libretexts.orgwho.int | Quantitative analysis, fingerprinting, drug analysis in biological matrices. wikipedia.orggoogle.com |

Advanced Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate and concentrate analytes like this compound from complex matrices, thereby improving the accuracy and sensitivity of subsequent analytical methods.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the isolation, purification, and concentration of analytes from a liquid sample. organomation.comsigmaaldrich.com The method is based on the principles of chromatography, where compounds are separated based on their affinity for a solid sorbent (stationary phase) and a liquid mobile phase. organomation.com In SPE, the analyte of interest is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte passes through. sigmaaldrich.com SPE is extensively used in pharmaceutical, environmental, and food industries due to its efficiency and versatility. sigmaaldrich.com Common sorbents include silica-based materials like C18, polymeric resins, and ion-exchange resins. organomation.comelementlabsolutions.com

Liquid-Liquid Microextraction (LLME) is a miniaturized version of the conventional liquid-liquid extraction technique, designed to reduce solvent consumption and improve enrichment factors. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME) is a further advancement that is simple, rapid, and environmentally friendly. researchgate.netmdpi.com In a typical DLLME procedure, a mixture of a small volume of an extraction solvent and a disperser solvent is rapidly injected into an aqueous sample. mdpi.com This creates a cloudy solution where the fine droplets of the extraction solvent provide a large surface area for the efficient transfer of the analyte from the sample to the extraction phase. mdpi.commostwiedzy.pl After centrifugation, the enriched analyte in the extraction solvent is collected for analysis. ua.es DLLME has been successfully coupled with various analytical instruments, including GC-MS and LC-MS, for the determination of a wide range of compounds in different matrices. mdpi.commdpi.com

Solid-Phase Extraction (SPE)

Bioanalytical Method Development and Validation for this compound and its Metabolites

The development and validation of bioanalytical methods are crucial for the quantitative determination of drugs and their metabolites, such as this compound, in biological fluids and tissues. iajps.comresearchgate.net These methods are essential for pharmacokinetic and toxicokinetic studies, which are integral parts of drug discovery and development. nih.govresearchgate.net

The process of bioanalytical method development involves several key stages: sample collection, sample preparation (clean-up), separation, and quantification. nih.goviajps.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice for bioanalysis due to its high sensitivity and selectivity. nih.gov

Method validation ensures that the analytical procedure is reliable and reproducible for its intended purpose. Key validation parameters include:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. journaljpri.com

Accuracy: The closeness of the measured value to the true value. journaljpri.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. journaljpri.com

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. iajps.com

Sensitivity: The lowest analyte concentration that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ). journaljpri.com

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. iajps.com

For instance, a study comparing immunoassay, microbiological assay, and LC/MS for determining plasma tylosin concentrations highlighted the importance of correlation and agreement between different analytical methods. nih.gov The development of a robust bioanalytical method for this compound and its metabolites would require careful optimization of sample preparation techniques like SPE or DLLME, followed by a validated LC-MS/MS method to ensure accurate and reliable data for pharmacokinetic assessments. nih.govresearchgate.net

Integration of Emerging Technologies in Phytochemical Analysis

The convergence of biology, chemistry, and computer science has catalyzed the development of innovative platforms for phytochemical analysis. These technologies are moving beyond traditional chromatographic and spectroscopic methods to offer faster, more sensitive, and data-rich approaches. For the study of this compound, this integration means a more rapid path from crude plant extract to purified, well-characterized compound, and a deeper understanding of its biological context. The primary drivers of this evolution are high-throughput screening technologies and advanced computational data analysis.

The discovery and development of natural products like this compound are often hampered by the time-consuming and laborious processes of screening vast libraries of plant extracts. nih.gov Biosensors have emerged as powerful analytical tools that can significantly accelerate this process through high-throughput screening (HTS). youtube.comresearchgate.netsemanticscholar.org A biosensor is an analytical device that combines a biological recognition element (such as an enzyme, antibody, or nucleic acid) with a physical transducer to convert a biological response into a measurable signal. researchgate.netnih.gov

The application of biosensors in phytochemical research is expanding, with systems being developed for the detection of various compound classes, including polyphenols, flavonoids, and alkaloids. researchgate.netmdpi.commdpi.com These devices offer high specificity and sensitivity, allowing for the rapid quantification of target analytes in complex mixtures, thereby reducing the reliance on slower chromatographic methods in the initial screening phases. nih.govyoutube.com

For this compound research, the development of a specific biosensor could revolutionize its discovery and characterization. While a dedicated biosensor for this compound is not yet commercially available, the technology's success with other secondary metabolites provides a strong foundation. youtube.commdpi.com For instance, an electrochemical biosensor could be designed using an enzyme that specifically interacts with the phenanthroindolizidine core of this compound, or an optical biosensor could employ antibodies that bind to it with high affinity. mdpi.commdpi.com Such a tool would enable the rapid screening of different Tylophora species or cultivars to identify high-yielding sources and could be integrated into automated HTS platforms to evaluate the bioactivity of crude extracts or fractions in real-time. researchgate.netnih.gov

The table below outlines various biosensor types and their potential applications in the context of this compound research.

Table 1: Potential Biosensor Applications in this compound Research

| Biosensor Type | Principle of Operation | Potential Application for this compound Research |

|---|---|---|

| Electrochemical Biosensors | Measures changes in electrical properties (current, potential) resulting from the interaction between the analyte and the biorecognition element (e.g., an enzyme or antibody) immobilized on an electrode surface. mdpi.comvietnamjournal.ru | Rapid quantification of this compound in crude plant extracts; monitoring of enzymatic reactions involving this compound. |

| Optical Biosensors | Detects changes in optical properties (e.g., fluorescence, absorbance, refractive index) when the analyte binds to the biorecognition element. nih.govmdpi.com | High-throughput screening of extracts for this compound presence; studying binding kinetics with target proteins. |

| Cell-Based Biosensors | Utilizes whole cells, often genetically engineered, that produce a detectable signal (e.g., fluorescence) in response to a specific compound or biological effect. semanticscholar.orgresearchgate.net | Screening for the cytotoxic or other biological activities of this compound; identifying cellular pathways affected by the compound. |

| Aptamer-Based Biosensors | Employs short, single-stranded DNA or RNA sequences (aptamers) that fold into specific three-dimensional structures to bind to a target molecule with high specificity and affinity. nih.gov | Development of highly specific sensors for detecting this compound, even at very low concentrations in complex biological samples. |

The analysis of phytochemicals generates vast and complex datasets, particularly from techniques like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and hyperspectral imaging. researchgate.netnih.govspectroscopyonline.com Artificial intelligence (AI) and its subfield, machine learning (ML), offer powerful computational tools to interpret this data, identify patterns that are not apparent to human observers, and make predictions based on the data. skums.ac.irjustagriculture.incas.org

In the context of this compound research, AI and ML can be applied at multiple stages. nih.gov ML algorithms, such as artificial neural networks (ANNs) and support vector machines (SVMs), can be trained on spectroscopic data to rapidly identify and quantify this compound in a sample, a process known as dereplication. nih.govnih.gov This accelerates the identification of known compounds and highlights novel ones for further investigation. For instance, an ANN model could be developed to predict the retention time and peak area of this compound in an HPLC analysis based on varying experimental conditions. nih.gov

Furthermore, AI can facilitate the elucidation of chemical structures. researchgate.netcas.org Deep learning models can analyze NMR or MS spectra and compare them against vast databases or predicted spectra to suggest the most likely structure of an unknown compound related to this compound. researchgate.netspectroscopyonline.com Explainable AI (XAI) methods are also gaining traction, as they can identify which specific spectral features are most important for a model's prediction, providing transparency and helping researchers to validate the model's findings. nih.gov This is crucial for distinguishing between closely related phenanthroindolizidine alkaloids.

Predictive modeling is another key application. By analyzing the structural features of this compound, ML models can predict its potential biological activities or absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize it for further pharmacological testing. cas.orgmdpi.com

The table below details several AI and ML models and their potential roles in advancing this compound research.

Table 2: AI and Machine Learning Models for this compound Data Interpretation

| AI/ML Model | Function in Phytochemical Analysis | Specific Application in this compound Research |

|---|---|---|

| Artificial Neural Networks (ANN) | Pattern recognition in complex datasets; prediction of quantitative and qualitative properties from instrumental data. nih.govresearchgate.net | Predicting this compound concentration from spectroscopic data (e.g., HPLC, hyperspectral imaging); modeling structure-activity relationships. nih.gov |

| Support Vector Machines (SVM) | Classification and regression analysis; particularly effective for high-dimensional data. nih.govmdpi.com | Classifying Tylophora plant samples based on their phytochemical profiles; distinguishing between this compound and other related alkaloids. |

| Random Forest (RF) | An ensemble learning method used for classification and regression that combines multiple decision trees to improve prediction accuracy. nih.gov | Identifying key spectral features from MS or NMR data that are indicative of this compound; predicting bioactivity. |

| Deep Learning (e.g., CNN, GCNN) | Automated extraction of features from raw data like images or spectra; structural elucidation and classification. researchgate.netspectroscopyonline.commdpi.com | Analyzing spectroscopic data for automated structure elucidation of new this compound analogs; taxonomical classification of source organisms based on their natural product profiles. rsc.org |

| Explainable AI (XAI) | Provides transparency to "black box" AI models by highlighting which input features most influence the model's output. nih.gov | Validating the predictions of AI models by showing which specific peaks or regions in a spectrum led to the identification of this compound. |

Viii. Future Directions and Research Gaps in Tylophoroside Studies

Elucidation of Additional Biological Activities and Therapeutic Potential

Current knowledge of Tylophoroside's bioactivity is largely foundational, pointing toward significant opportunities for further investigation. Initial studies have identified cardiotonic and antiallergic activities. researchgate.netnih.gov Specifically, this compound demonstrated inhibitory effects on IgE-induced basophil mediator release, although its aglycone, tylogenin (B238076), was found to be significantly more potent in this regard. nih.gov The broader Tylophora genus is a rich source of compounds with a variety of therapeutic properties, including antiasthmatic, antimicrobial, and antidiabetic effects, suggesting that this compound itself may possess a wider range of activities than currently known. researchgate.net

Future research must systematically screen this compound against a diverse array of biological targets and disease models. The exploration should extend beyond its known effects to areas such as:

Neurodegenerative Disorders: Investigating potential neuroprotective effects or modulation of pathways implicated in diseases like Alzheimer's or Parkinson's.

Immunomodulation: Moving beyond general antiallergic effects to understand its specific interactions with immune cells and signaling cascades.

Metabolic Diseases: Exploring its potential role in managing conditions like diabetes, given the activities of other compounds from the same genus. researchgate.net

Anti-Infective Properties: Screening against a broad spectrum of bacteria, fungi, and viruses to uncover any antimicrobial potential.

This expanded screening is critical for revealing novel therapeutic avenues and fully realizing the compound's potential value in medicine. nih.govnih.gov

Comprehensive Mapping of Cellular and Molecular Interaction Networks

A significant gap in this compound research is the lack of a detailed understanding of its mechanism of action at a molecular level. To move beyond phenotypic observations (e.g., antiallergic activity), it is imperative to identify its direct protein targets and map the downstream signaling pathways it modulates. Future research should employ advanced chemical proteomics and systems biology techniques for "target deconvolution." nih.govnih.gov

Key methodologies to be employed include:

Affinity Purification-Mass Spectrometry (AP-MS): This involves immobilizing a this compound-derived probe to pull down its direct binding partners from cell lysates, which are then identified by mass spectrometry. frontiersin.org

Photoaffinity Labeling: A photoreactive group attached to a this compound probe can be used to create a covalent bond with its target protein upon UV irradiation, enabling more robust identification. nih.gov

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of this compound; a shift in a protein's melting point indicates a direct binding interaction. nih.gov

Once primary targets are identified, a comprehensive map of the interaction network can be constructed. plos.orgnih.gov This involves mapping protein-protein interactions and gene regulatory networks that are affected by the compound, providing a systems-level view of its cellular impact. nih.gov Such a map is essential for predicting off-target effects, understanding polypharmacology, and identifying biomarkers for its activity. labex-parafrap.fr

Optimization of Sustainable Production and Synthetic Efficiency

The reliance on extraction from plant sources presents a major bottleneck for the large-scale production of this compound, leading to issues of yield, purity, and environmental sustainability. While related alkaloids like tylophorine (B1682047) can be produced via laboratory synthesis or hairy root culture, these methods require significant optimization for commercial viability. Future research must focus on developing robust and sustainable production platforms.

Potential avenues for optimization are outlined in the table below.

| Production Strategy | Key Research Objectives | Desired Outcome |

| Total Synthesis | Improve reaction yields, reduce the number of steps, and utilize greener solvents and reagents. | An economically viable and environmentally friendly chemical synthesis route. |

| Biotechnological Production | Engineer microbial hosts (e.g., yeast, E. coli) or plant cell cultures for heterologous biosynthesis of this compound. | A scalable, consistent, and sustainable supply of the compound, independent of plant harvesting. |

| Semi-Synthesis | Isolate a more abundant precursor from the plant and convert it to this compound through efficient chemical modifications. | A hybrid approach that leverages natural biosynthesis while simplifying the final production process. |

Achieving sustainable production requires a holistic approach that considers resource utilization, waste reduction, and economic feasibility, aligning with the principles of green chemistry and manufacturing. researchgate.netapriori.commdpi.compan.pl

Design and Validation of Next-Generation this compound Analogs

Preliminary data already suggest that structural modification can enhance biological activity. For instance, the aglycone of this compound, known as tylogenin, exhibits significantly stronger antiallergic properties than the parent glycoside. nih.gov This finding provides a strong rationale for pursuing the design and synthesis of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

Future efforts should be centered on systematic Structure-Activity Relationship (SAR) studies. nih.govnih.govresearchgate.net This involves synthesizing a library of analogs with targeted modifications to different parts of the this compound scaffold, such as the steroidal core, the glycosidic linkage, and the sugar moiety. Computational docking studies can be used to predict how these modifications will affect binding to specific protein targets, guiding the synthetic efforts. derpharmachemica.com The goal is to identify the key structural features responsible for bioactivity and to create second-generation compounds that are optimized for a specific therapeutic purpose. nih.gov

Table of Potential Analog Design Strategies

| Modification Site | Rationale | Potential Improvement |

|---|---|---|

| Glycosidic Moiety | Altering sugar type, number, or linkage to affect solubility and target interaction. | Enhanced bioavailability, altered target specificity. |

| Steroidal Core | Introducing functional groups (e.g., halogens, hydroxyls) at various positions. | Increased binding affinity, improved potency. |

| Aglycone (Tylogenin) | Using tylogenin as a starting scaffold for further derivatization. | Potentially higher intrinsic activity, as seen in antiallergic studies. nih.gov |

Application of Multi-omics Approaches for Systems-Level Understanding

To gain a truly comprehensive understanding of this compound's biological effects, future research must move beyond single-endpoint assays and embrace multi-omics technologies. thermofisher.com An integrated analysis of genomics, transcriptomics, proteomics, and metabolomics can reveal the global cellular response to the compound, providing a holistic picture of its mechanism of action. nih.govazolifesciences.com

This systems-level approach can address several key questions:

Transcriptomics (RNA-Seq): Which genes are up- or down-regulated in response to this compound treatment? This can reveal the broader signaling pathways being modulated.

Proteomics: How does the abundance and post-translational modification state of cellular proteins change? This provides a direct view of the functional output of genetic changes. revespcardiol.org

Metabolomics: What alterations occur in the cellular metabolome? This can uncover unexpected effects on metabolic pathways and provide functional biomarkers of drug activity. frontiersin.orgresearchgate.netnih.gov

By integrating these diverse datasets, researchers can build predictive models of this compound's effects, identify novel biomarkers for patient stratification, and uncover new therapeutic applications that would not be apparent from a reductionist approach. frontiersin.orgquanticate.com This strategy represents the frontier of pharmacological research and is essential for fully elucidating the complex biology of natural products like this compound.

Q & A

Q. What methodologies are recommended for isolating and purifying Tylophoroside from natural sources?

Answer:

- Methodology :

- Plant Material Selection : Use taxonomically verified sources to ensure reproducibility .

- Extraction : Employ solvent polarity gradients (e.g., hexane → ethanol → water) to fractionate crude extracts .

- Chromatography : Optimize HPLC or TLC parameters (e.g., mobile phase ratio, column temperature) for separation .

- Purity Validation : Confirm via NMR (¹H/¹³C) and mass spectrometry (HRMS), reporting signal-to-noise ratios and isotopic patterns .

| Isolation Step | Key Parameters | Validation Metrics |

|---|---|---|

| Solvent Extraction | Polarity index | Yield (%) |

| Column Chromatography | Stationary phase type | Purity (HPLC area %) |

| Crystallization | Solvent system | Melting point analysis |

Q. How can spectroscopic techniques be systematically applied to elucidate this compound’s structure?

Answer:

- Workflow :

- Sample Preparation : Ensure anhydrous conditions for NMR and crystallography .

- Data Acquisition :

- NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to resolve stereochemistry .

- Mass Spectrometry : Use high-resolution instruments (e.g., Q-TOF) for exact mass and fragmentation patterns .

3. Crystallography : Resolve absolute configuration via X-ray diffraction, reporting R-factors and electron density maps .

| Technique | Critical Parameters | Common Pitfalls |

|---|---|---|

| NMR | Deuterated solvents | Signal overlap |

| HRMS | Ionization mode (ESI vs. EI) | Adduct formation |

| X-ray | Crystal quality | Disorder in lattice |

Q. What in vitro assay designs are optimal for screening this compound’s biological activity?

Answer:

- Experimental Design :

- Dose-Response Curves : Use 6–8 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀/EC₅₀ values .

- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls .

- Replicates : Perform triplicate measurements to assess intra-assay variability .

| Assay Type | Endpoint | Validation Criteria |

|---|---|---|

| Cytotoxicity | MTT reduction | Linear range of absorbance |

| Enzyme Inhibition | Km/Vmax shifts | Z’-factor > 0.5 |

| Antimicrobial | MIC/MBC | CLSI guidelines |

Q. How can contradictory findings in this compound’s pharmacological mechanisms be resolved?

Answer:

- Strategies :

- Systematic Review : Apply PRISMA guidelines to aggregate data across studies, highlighting confounding variables (e.g., cell line heterogeneity) .

- Meta-Analysis : Use random-effects models to quantify effect sizes and heterogeneity (I² statistic) .

- Mechanistic Replication : Validate target engagement via CRISPR knockout or chemical inhibition .

| Conflict Type | Resolution Method | Example |

|---|---|---|

| Variable efficacy | Sensitivity analysis | Dose-dependent effects |

| Target ambiguity | Proteomic profiling | Pull-down assays |

Q. What in vivo study designs improve translational relevance of this compound’s pharmacokinetic (PK) data?

Answer:

- Methodology :

- Animal Models : Use transgenic or disease-specific models (e.g., xenografts) to mimic human pathology .

- PK/PD Modeling : Integrate compartmental analysis to predict human dosing .

- Bioanalytical Validation : Quantify plasma/tissue levels via LC-MS/MS with stable isotope internal standards .

| Parameter | Considerations |

|---|---|

| Dosage route | Oral vs. intravenous bioavailability |

| Sampling frequency | Capture distribution/elimination phases |

| Toxicity markers | ALT/AST levels, histopathology |

Q. How can synergistic effects between this compound and other compounds be rigorously evaluated?

Answer:

- Experimental Framework :

- Combination Index (CI) : Calculate via Chou-Talalay method (CI < 1 = synergy) .

- Isobolograms : Plot additive vs. observed effects to confirm synergy .

- Omics Integration : Use transcriptomics/proteomics to identify pathway crosstalk .

| Synergy Metric | Data Requirement |

|---|---|

| CI value | Dose-response matrix |

| Bliss independence | Single-agent vs. combination curves |

| Network pharmacology | Target-pathway maps |

Q. What strategies guide structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Methodology :

| Modification | Biological Impact | Analytical Tool |

|---|---|---|

| Glycosylation | Solubility enhancement | HPLC-PDA |

| Methylation | Metabolic stability | CYP450 assays |

| Halogenation | Target affinity | SPR binding kinetics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.